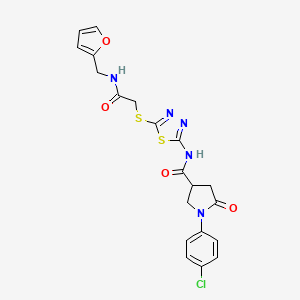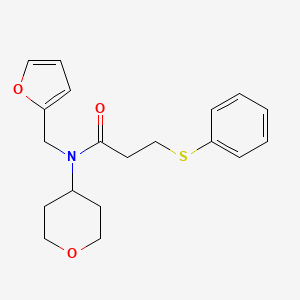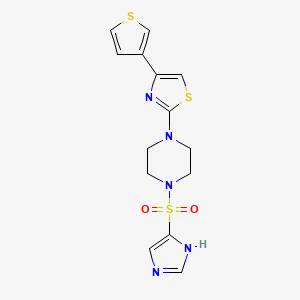
Tert-butyl (3-ethylpiperidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-ethylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C12H24N2O2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Chemical Reactions Analysis
Tert-butyl carbamate is a valuable intermediate for the synthesis of various pharmaceuticals and bioactive molecules . It is a prodrug of ®-3-aminopiperidine, which is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) .Physical And Chemical Properties Analysis
Tert-butyl (3-ethylpiperidin-3-yl)carbamate has a molecular weight of 228.33 . The exact physical and chemical properties such as boiling point, melting point, and density are not available .Wissenschaftliche Forschungsanwendungen
Synthetic and Crystallographic Studies
Tert-butyl (3-ethylpiperidin-3-yl)carbamate has been involved in synthetic and crystallographic studies. For instance, (Kant, Singh, & Agarwal, 2015) explored the synthesis of a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, through its crystallographic characterization. This study involved single crystal X-ray diffraction and other analytical techniques, providing insights into the compound's non-planar conformation and intermolecular interactions.
Synthesis of Protease Inhibitors
The compound has been utilized in the synthesis of protease inhibitors. In a study by (Ghosh, Cárdenas, & Brindisi, 2017), tert-butyl carbamate derivatives were synthesized through enantioselective syntheses. This process involved asymmetric syn- and anti-aldol reactions, leading to the creation of potent β-secretase inhibitors.
Involvement in Halogen Bonding Studies
Research by (Baillargeon et al., 2017) on tert-butyl carbamate derivatives highlighted their role in the study of halogen bonding. These compounds were found to be part of an isostructural family of compounds, contributing to the understanding of hydrogen and halogen bonds in crystal structures.
Photocatalyzed Cascade Reactions
Tert-butyl carbamate derivatives have been used in photoredox-catalyzed reactions. (Wang et al., 2022) reported the use of tert-butyl carbamate in photocatalyzed amination reactions. This methodology allowed the assembly of diverse amino pyrimidines, expanding the applications of photocatalyzed protocols.
Crystallographic Analysis of Derivatives
The compound's derivatives have been analyzed crystallographically, as shown in a study by (Das et al., 2016). This research focused on the interplay of strong and weak hydrogen bonds in the crystal structures of two carbamate derivatives, providing insights into their molecular environments and interactions.
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(3-ethylpiperidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-12(7-6-8-13-9-12)14-10(15)16-11(2,3)4/h13H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEAKLWNDDAKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-ethylpiperidin-3-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one](/img/structure/B2887691.png)

![4,4,4-Trifluoro-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2887695.png)



![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2887701.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2887702.png)

![8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B2887706.png)

![2-(2,6-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2887708.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2887710.png)
![N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2887711.png)